Technical Whitepaper: Modular Synthesis of (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid
Technical Whitepaper: Modular Synthesis of (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid
Executive Summary
This technical guide details the synthesis of (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid , a functionalized piperazine building block often utilized in fragment-based drug discovery (FBDD) and the synthesis of antifungal or antiviral linkers.
The synthesis strategy employs a convergent, three-step protocol designed for scalability and high regioselectivity. Unlike direct alkylation methods which suffer from over-alkylation (bis-substitution), this protocol utilizes reductive amination to install the sec-butyl group, followed by controlled nucleophilic acyl substitution to introduce the oxo-acetic acid tail.
Key Chemical Attributes
| Property | Specification |
| Target Molecule | (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid |
| Core Motif | 1,4-Disubstituted Piperazine |
| Chirality | Racemic (RS) at the sec-butyl center (unless chiral resolution is applied) |
| Key Intermediate | 1-(sec-Butyl)piperazine |
| Primary Challenge | Preventing bis-alkylation at N4 during Step 1 |
Retrosynthetic Analysis
The most robust disconnection approach isolates the piperazine core as the central hub. The pathway breaks down into three commercially available precursors: Piperazine , 2-Butanone (Methyl Ethyl Ketone), and Ethyl Chlorooxoacetate .
Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available starting materials.
Detailed Experimental Protocols
Phase 1: Synthesis of 1-(sec-Butyl)piperazine
Objective: Mono-alkylation of piperazine. Method: Reductive Amination.[1][2][3] Rationale: Direct alkylation with 2-bromobutane typically yields a mixture of mono- and bis-alkylated products along with quaternary salts. Reductive amination using 2-butanone allows for better control, especially when piperazine is used in excess.
Reagents
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Piperazine (anhydrous)
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2-Butanone (MEK)
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Sodium Triacetoxyborohydride (STAB) or NaCNBH3
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Acetic Acid (AcOH)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Protocol
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Solution Prep: In a round-bottom flask, dissolve Piperazine (2.0 equiv) in DCE (10 mL/g).
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Note: Excess piperazine is critical to minimize the formation of 1,4-di-sec-butylpiperazine.
-
-
Activation: Add Acetic Acid (1.5 equiv) followed by 2-Butanone (1.0 equiv). Stir at room temperature for 30 minutes to allow iminium ion formation.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 20 minutes.
-
Safety: Evolution of gas may occur; ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.
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Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x).
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Purification: The excess piperazine is water-soluble. Wash the organic layer thoroughly with water/brine. Dry over Na2SO4 and concentrate.
-
Validation: Check LCMS for M+H = 143.2.
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Phase 2: Introduction of the Oxo-Acetyl Moiety
Objective: Acylation of the secondary amine N1. Method: Nucleophilic Acyl Substitution. Reagent: Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride).
Reagents
-
1-(sec-Butyl)piperazine (from Phase 1)
-
Ethyl Chlorooxoacetate[4]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
DCM (Anhydrous)
Protocol
-
Setup: Dissolve 1-(sec-Butyl)piperazine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Add Ethyl Chlorooxoacetate (1.1 equiv) dropwise via syringe.
-
Monitoring: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC or LCMS (Target M+H ≈ 243.3).
-
Workup: Wash with water, then saturated NaHCO3, then brine. Dry organic phase over MgSO4 and concentrate in vacuo.
-
Result: Ethyl (4-sec-butylpiperazin-1-yl)(oxo)acetate. Usually obtained as a yellow oil; can be used directly in the next step.
Phase 3: Hydrolysis to Free Acid
Objective: Saponification of the ethyl ester without cleaving the amide bond. Method: Lithium Hydroxide mediated hydrolysis.
Reagents
-
Ethyl (4-sec-butylpiperazin-1-yl)(oxo)acetate
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Lithium Hydroxide Monohydrate (LiOH·H2O)
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THF / Water (3:1 mixture)
Protocol
-
Dissolution: Dissolve the ester (1.0 equiv) in THF/Water (3:1).
-
Saponification: Add LiOH·H2O (2.0 equiv). Stir at room temperature for 2–4 hours.
-
Why LiOH? LiOH is milder than NaOH and less likely to attack the oxamide linkage (the bond between the piperazine and the dicarbonyl).
-
-
Acidification: Carefully adjust pH to ~3–4 using 1N HCl.
-
Critical: Do not go too acidic (pH < 2) to avoid protonating the tertiary amine to the point where it becomes a salt that is difficult to extract, or risking decarboxylation (though rare for this motif).
-
-
Isolation:
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Method A (Precipitation): If the product precipitates, filter and dry.
-
Method B (Extraction): Extract with Ethyl Acetate or n-Butanol (if highly polar).
-
Method C (Lyophilization): If water-soluble, remove THF in vacuo and lyophilize the aqueous residue to obtain the crude salt/acid, then purify via Prep-HPLC.
-
Workflow Visualization
Figure 2: Process flow diagram for the modular synthesis.
Analytical Profiling (Expected Data)
Upon completion, the identity of (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid should be validated against these expected parameters:
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1H NMR (DMSO-d6, 400 MHz):
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δ 0.8–0.9 (t, 3H, terminal methyl of sec-butyl).
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δ 0.9–1.0 (d, 3H, branched methyl).
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δ 1.2–1.5 (m, 2H, CH2 of sec-butyl).
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δ 2.3–2.6 (m, 1H, CH of sec-butyl).
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δ 2.4–2.6 (m, 4H, piperazine ring protons adjacent to alkyl group).
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δ 3.3–3.6 (m, 4H, piperazine ring protons adjacent to amide).
-
-
LC-MS (ESI+):
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Calculated MW: ~214.26 Da.
-
Observed [M+H]+: 215.3.
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Safety & Handling
-
Ethyl Chlorooxoacetate: Highly corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water.
-
Piperazine: Strong irritant and potential sensitizer.
-
Sodium Triacetoxyborohydride: Flammable solid; releases hydrogen gas upon contact with acids or water.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
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Bhattacharyya, S. (1995). "Reductive Alkylation of Secondary Amines with Aldehydes and Ketones using Sodium Triacetoxyborohydride." Synlett. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for general Nucleophilic Acyl Substitution mechanisms).
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Ethyl chlorooxoacetate." PubChem. Link
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